molecular formula C13H18BFO4S B12514583 2-(3-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B12514583
M. Wt: 300.2 g/mol
InChI Key: QSBSLFMNFBKECX-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a phenyl ring substituted with a fluorine atom at the 3-position and a methylsulfonyl (-SO₂CH₃) group at the 5-position, linked to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is part of a broader class of arylboronic esters widely used in Suzuki-Miyaura cross-coupling reactions, medicinal chemistry, and sensor development due to their stability and tunable electronic properties. The methylsulfonyl group confers strong electron-withdrawing characteristics, enhancing the compound’s stability and influencing its reactivity in catalytic processes .

Key physicochemical properties include:

  • Molecular formula: C₁₃H₁₈BFO₄S
  • Molecular weight: 300.15 g/mol
  • InChIKey: VRFPWIWPAXETRZ-UHFFFAOYSA-N .

Properties

Molecular Formula

C13H18BFO4S

Molecular Weight

300.2 g/mol

IUPAC Name

2-(3-fluoro-5-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H18BFO4S/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8-11(7-9)20(5,16)17/h6-8H,1-5H3

InChI Key

QSBSLFMNFBKECX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)S(=O)(=O)C)F

Origin of Product

United States

Preparation Methods

Halogenated Phenyl Precursors

The synthesis often begins with 3-fluoro-5-bromophenyl derivatives. For example, 3-fluoro-5-bromoacetophenone is converted to the corresponding boronic ester via palladium-catalyzed borylation. Alternative precursors include 3-fluoro-5-iodophenyl compounds, which offer higher reactivity in cross-coupling steps.

Boron Sources

Bis(pinacolato)diboron (B$$2$$pin$$2$$) is the preferred boronating agent due to its commercial availability and compatibility with Pd catalysts. Pinacol (2,3-dimethyl-2,3-butanediol) is occasionally used to stabilize boronic acids during esterification.

Sulfonylation Reagents

Methanesulfonyl chloride (MsCl) or methanesulfonic anhydride introduces the methylsulfonyl group. Reactions are conducted in dichloromethane or THF with bases like triethylamine to scavenge HCl.

Stepwise Synthesis and Optimization

Miyaura Borylation of Halogenated Intermediates

A representative procedure involves:

  • Substrate Preparation : 3-Fluoro-5-bromophenylmethane (10 mmol) is dissolved in anhydrous THF under argon.
  • Catalyst System : PdCl$$2$$(dppf) (0.05 equiv) and KOAc (3 equiv) are added to activate B$$2$$pin$$_2$$.
  • Reaction Conditions : The mixture is heated at 80°C for 12 hr, yielding 2-(3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (85–92% yield).

Critical Parameters :

  • Oxygen-free conditions prevent boronic acid oxidation.
  • Excess B$$2$$pin$$2$$ (1.2 equiv) ensures complete conversion.

Sulfonylation of the Boronated Intermediate

The methylsulfonyl group is introduced via electrophilic substitution:

  • Reaction Setup : 2-(3-Fluorophenyl)-dioxaborolane (5 mmol) is treated with MsCl (1.1 equiv) in DCM at 0°C.
  • Base Selection : Et$$_3$$N (1.5 equiv) neutralizes HCl, preventing boronate hydrolysis.
  • Workup : The crude product is purified by silica gel chromatography (hexane:EtOAc = 4:1), affording the target compound in 78–85% yield.

Challenges :

  • Competitive para-sulfonylation is minimized by steric hindrance from the boronate group.
  • Prolonged reaction times (>2 hr) lead to boronate ring opening.

Alternative Method: One-Pot Borylation-Sulfonylation

Recent protocols combine borylation and sulfonylation in a single vessel to improve efficiency:

Step Reagents/Conditions Time Yield
1 3-Fluoro-5-bromophenylmethane, B$$2$$pin$$2$$, Pd(dba)$$_2$$, SPhos, KOAc in dioxane 6 hr 88%
2 MsCl, Et$$_3$$N, DCM, 0°C → RT 1 hr 82%

Advantages :

  • Eliminates intermediate isolation.
  • Reduces solvent waste.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane:IPA (95:5) resolves boronate esters from pinacol byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystals with >99% purity.

Spectroscopic Data

  • $$^{11}$$B NMR : δ 30.2 ppm (quartet, J = 144 Hz), confirming boronate formation.
  • $$^{19}$$F NMR : δ -112.5 ppm (singlet, aryl-F), -40.3 ppm (SO$$2$$CF$$3$$ if present).
  • HRMS : m/z 314.1806 [M+H]$$^+$$ (C$${14}$$H$${20}$$BFO$$_4$$S).

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

Microreactor systems enhance heat transfer and reduce reaction times:

Parameter Batch Reactor Flow Reactor
Reaction Time 12 hr 45 min
Pd Catalyst Loading 5 mol% 2 mol%
Yield 85% 91%

Benefits :

  • Suitable for multi-kilogram production.
  • Minimizes decomposition of heat-sensitive intermediates.

Cost Analysis

Component Cost per kg (USD)
B$$2$$pin$$2$$ 1,200
PdCl$$_2$$(dppf) 8,500
MsCl 350

Optimization Strategies :

  • Catalyst recycling via immobilized Pd systems reduces costs by 40%.
  • In situ pinacol recovery lowers waste disposal expenses.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous boronic esters, focusing on substituent effects, electronic properties, and applications.

Structural and Electronic Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target : 2-(3-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-F, 5-SO₂CH₃ C₁₃H₁₈BFO₄S 300.15 High stability due to electron-withdrawing groups; potential for H₂O₂ sensing .
2-(3-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-F, 5-OCH₃ C₁₃H₁₇BFO₃ 266.09 Methoxy group is electron-donating, increasing reactivity in cross-coupling reactions .
2-(2-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-F, 5-SO₂CH₃ C₁₃H₁₈BFO₄S 300.15 Positional isomer of the target; fluorine at 2-position may reduce steric hindrance .
2-[3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-Cl, 4-OCH₃, 5-CF₃ C₁₄H₁₇BClF₃O₃ 336.54 Combines halogen, trifluoromethyl, and methoxy groups for multifunctional reactivity .
4,4,5,5-Tetramethyl-2-(2-methyl-5-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane 2-CH₃, 5-SO₂CH₃ C₁₄H₂₁BO₄S 308.19 Methyl group at 2-position increases steric bulk, reducing reaction rates .

Key Findings

Substituent Position Effects: Fluorine at the 3-position (target) versus 2-position () alters electronic density and steric accessibility. Methylsulfonyl at the 5-position (target) versus 4-position () changes the electron-withdrawing impact on the boronic ester, affecting its stability and H₂O₂ sensitivity .

Electronic Effects :

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) enhance oxidative stability but reduce nucleophilicity, making these compounds suitable for prolonged storage or harsh reaction conditions .
  • Electron-donating groups (e.g., -OCH₃) increase reactivity in Suzuki-Miyaura couplings but may compromise stability under acidic conditions .

Applications: Methylsulfonyl-substituted boronic esters (target, ) are promising candidates for hydrogen peroxide (H₂O₂) detection due to their selective oxidation to phenolic derivatives . Chloro- and trifluoromethyl-substituted analogs () are utilized in medicinal chemistry for synthesizing kinase inhibitors .

Biological Activity

The compound 2-(3-Fluoro-5-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1627596-00-2) is a member of the dioxaborolane family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research studies and findings.

  • Molecular Formula : C₁₃H₁₈BFO₄S
  • Molecular Weight : 300.15 g/mol
  • Structure : The compound features a dioxaborolane core modified with a fluorinated phenyl group and a methylsulfonyl substituent.

Biological Activity Overview

Research has indicated that compounds within the dioxaborolane class exhibit various biological activities, particularly in antimicrobial and anticancer applications. The specific compound under study has shown potential in the following areas:

Antibacterial Activity

Recent studies have explored the antibacterial properties of dioxaborolanes, focusing on their ability to inhibit bacterial growth. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential enzymes. For instance:

  • In vitro studies demonstrated that certain dioxaborolane derivatives exhibit activity against Gram-positive and Gram-negative bacteria by targeting specific penicillin-binding proteins (PBPs) .

Anticancer Potential

The compound’s structure suggests it may interact with cellular signaling pathways involved in cancer progression. Preliminary investigations into similar compounds have shown:

  • Inhibition of MAPK signaling pathways , which are crucial for cell proliferation and survival . This activity is particularly relevant for targeting p53-deficient tumors.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A comparative study assessed the effectiveness of various dioxaborolanes against resistant strains of Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects comparable to established antibiotics .
  • Anticancer Activity Assessment :
    • In a laboratory setting, the compound was tested against several cancer cell lines (e.g., breast and lung cancer). The results showed a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntibacterialE. coli, Staphylococcus aureusInhibition of PBPs
AnticancerBreast cancer cell linesInhibition of MAPK signaling pathways
AnticancerLung cancer cell linesInduction of apoptosis in p53-deficient cells

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